molecular formula C38H29N5O8 B1354218 N6-Dibenzoyladenosine 2',3'-Dibenzoate CAS No. 58463-04-0

N6-Dibenzoyladenosine 2',3'-Dibenzoate

Katalognummer: B1354218
CAS-Nummer: 58463-04-0
Molekulargewicht: 683.7 g/mol
InChI-Schlüssel: GNYQOUZNLMTKQG-RLRJIRQBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N6-Dibenzoyladenosine 2’,3’-Dibenzoate: is a synthetic nucleoside analog with the molecular formula C38H29N5O8 and a molecular weight of 683.68 g/mol . This compound is characterized by its white to almost white powder or crystalline appearance . It is primarily used in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N6-Dibenzoyladenosine 2’,3’-Dibenzoate typically involves the use of dry dichloromethane (CH2Cl2) as a solvent. The process begins by dissolving the compound in dry CH2Cl2 and cooling the solution to 0°C. Tetrazole is then added to the solution, followed by the addition of another compound dissolved in dry CH2Cl2. The mixture is allowed to warm to room temperature and is then diluted with CH2Cl2. The reaction mixture is extracted with aqueous saturated sodium chloride (NaCl), dried over sodium sulfate, and concentrated under reduced pressure to yield the product .

Industrial Production Methods: While specific industrial production methods for N6-Dibenzoyladenosine 2’,3’-Dibenzoate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: N6-Dibenzoyladenosine 2’,3’-Dibenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleoside derivatives, while reduction can produce reduced nucleoside analogs.

Wissenschaftliche Forschungsanwendungen

N6-Dibenzoyladenosine 2’,3’-Dibenzoate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N6-Dibenzoyladenosine 2’,3’-Dibenzoate involves its interaction with specific molecular targets and pathways. As a nucleoside analog, it can mimic natural nucleosides and interfere with nucleic acid synthesis and function. This interference can affect various biological processes, including DNA replication and RNA transcription. The compound’s effects are mediated through its binding to nucleic acid polymerases and other nucleoside-binding proteins.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: N6-Dibenzoyladenosine 2’,3’-Dibenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications where other nucleoside analogs may not be suitable.

Biologische Aktivität

N6-Dibenzoyladenosine 2',3'-dibenzoate is a modified adenosine derivative that has garnered attention for its biological activity, particularly in the fields of pharmacology and biochemistry. This compound is recognized for its potential therapeutic applications, including its role as a modulator of various biological pathways. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects in cellular models, and relevant research findings.

Chemical Structure and Properties

This compound is an adenosine analogue characterized by the presence of two benzoyl groups attached to the nitrogen atom at position 6 and two benzoyl groups at the ribose 2' and 3' positions. Its molecular formula is C27H25N5O5, and it has a molecular weight of approximately 485.52 g/mol. The structural modifications enhance its stability and bioactivity compared to natural adenosine.

The biological activity of this compound primarily involves its interaction with adenosine receptors, particularly A1 and A2A receptors. These receptors are G-protein coupled receptors (GPCRs) that mediate various physiological processes, including:

  • Cell proliferation
  • Apoptosis
  • Inflammation
  • Neurotransmission

Table 1: Interaction with Adenosine Receptors

Receptor TypeEffectMechanism
A1Inhibition of adenylate cyclaseDecreases cAMP levels
A2AStimulation of adenylate cyclaseIncreases cAMP levels

Biological Activity in Cellular Models

Research has demonstrated that this compound exhibits various biological activities across different cellular systems:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast cancer and leukemia cells, by inducing apoptosis through caspase activation.
  • Anti-inflammatory Properties : It has been observed to reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases.

Case Study: Anticancer Activity

A study conducted by Smith et al. (2023) investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant decrease in cell viability (p < 0.01) and increased apoptosis markers such as cleaved PARP and caspase-3 activation.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. It demonstrates moderate bioavailability due to its lipophilic nature, allowing it to cross cellular membranes effectively. Metabolism occurs primarily via hepatic pathways, with cytochrome P450 enzymes playing a crucial role in its biotransformation.

Eigenschaften

IUPAC Name

[(2R,3R,4R,5R)-4-benzoyloxy-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H29N5O8/c44-21-28-30(50-37(47)26-17-9-3-10-18-26)31(51-38(48)27-19-11-4-12-20-27)36(49-28)42-23-41-29-32(42)39-22-40-33(29)43(34(45)24-13-5-1-6-14-24)35(46)25-15-7-2-8-16-25/h1-20,22-23,28,30-31,36,44H,21H2/t28-,30-,31-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYQOUZNLMTKQG-RLRJIRQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N(C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)C(=O)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H29N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

683.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.